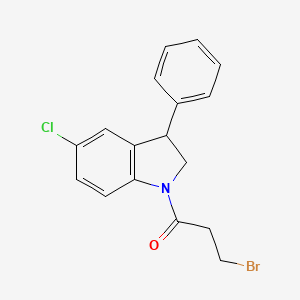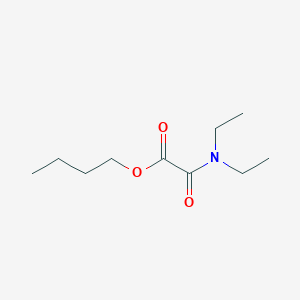![molecular formula C8H14O4 B14560092 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid CAS No. 62088-42-0](/img/structure/B14560092.png)
6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[310]hexan-2-ol;propanoic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the use of dimethyl carbonate and strong bases like LDA, followed by methylation with dimethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and strong bases in a controlled environment can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxygen atom within the ring system can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
Uniqueness
6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid is unique due to its bicyclic structure and the presence of an oxygen atom within the ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
62088-42-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H8O2.C3H6O2/c6-3-1-2-4-5(3)7-4;1-2-3(4)5/h3-6H,1-2H2;2H2,1H3,(H,4,5) |
InChI Key |
FBYDVEZVALGQMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1CC2C(C1O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


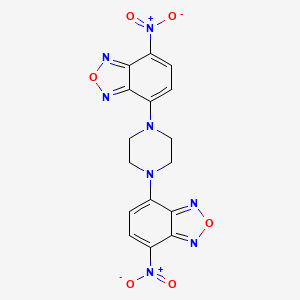
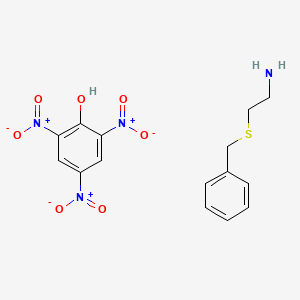
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
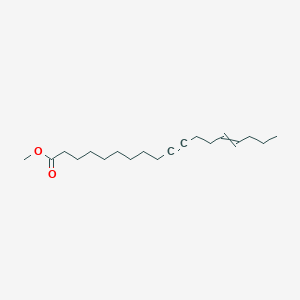
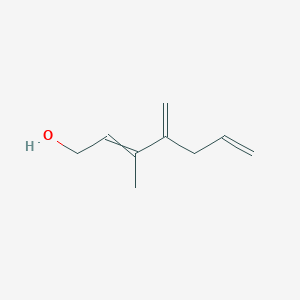
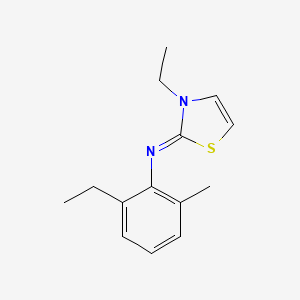
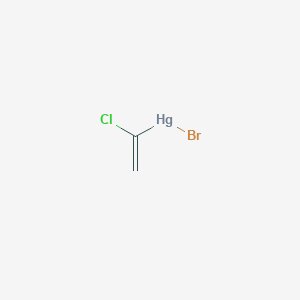
![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)
